



# Application Notes and Protocols: Intravenous Administration of Rapastinel

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For Research, Scientific, and Drug Development Professionals

#### Introduction

Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a novel and selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is an investigational drug that has been evaluated for the adjunctive treatment of Major Depressive Disorder (MDD).[3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function without causing psychotomimetic or hallucinogenic side effects.[1][3] It has demonstrated rapid-acting and long-lasting antidepressant effects in both preclinical models and clinical trials.

These application notes provide detailed protocols for the intravenous (IV) administration of **Rapastinel** in both clinical and preclinical settings, summarize quantitative dosing data, and outline key experimental methodologies.

## **Data Presentation: Dosing and Administration**

The following tables summarize the intravenous dosing parameters for **Rapastinel** used in published clinical and preclinical studies.

Table 1: Clinical Intravenous Administration Protocols



Study Phase	Population	Dose	Administration Regimen	Citation
Phase 1	Healthy Volunteers	900 mg and 1800 mg	Single slow IV bolus. Each 450 mg prefilled syringe was injected at a rate of approximately 1 minute.	
Phase 2	MDD Patients	1 mg/kg, 5 mg/kg, 10 mg/kg	Single IV dose.	
Phase 3	MDD Patients	450 mg	IV administration once weekly or once every two weeks as adjunctive therapy.	

Table 2: Preclinical Intravenous Administration Protocols (Rodent Models)

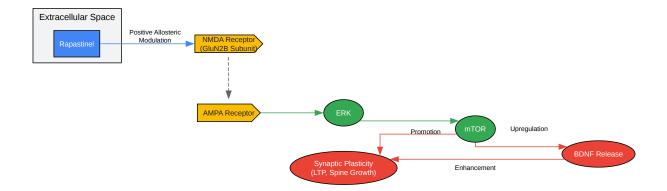


Model	Species	Dose	Purpose	Citation
Cognitive Enhancement	Rat	1 mg/kg	Assessment of cognitive enhancement in various learning and memory tasks.	
Antidepressant- like Effects	Rat	3 mg/kg	Optimal dose for antidepressant- like effects in the Porsolt forced swim test.	_
Antidepressant- like Effects	Mouse	5 mg/kg and 10 mg/kg	Evaluation of antidepressant-like actions and underlying molecular mechanisms.	
Chronic Unpredictable Stress	Rat	3 mg/kg	Reversal of stress-induced deficits and assessment of long-lasting antidepressant effects.	_
Electrophysiolog y (LTP)	Rat	3 mg/kg	Ex vivo assessment of long-term potentiation in hippocampal and mPFC slices 24 hours post- dosing.	



## Signaling Pathway and Experimental Workflow Visualizations

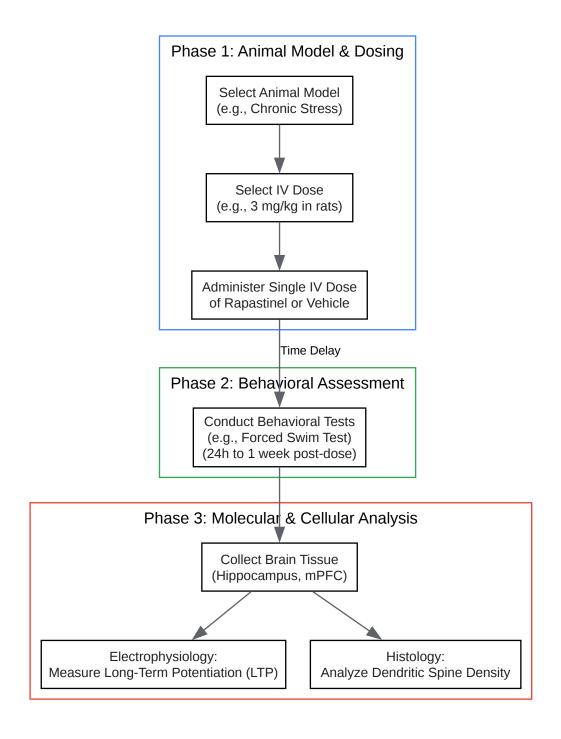
The following diagrams illustrate the proposed signaling pathway of **Rapastinel** and a general workflow for preclinical evaluation.



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Proposed signaling cascade for **Rapastinel**'s antidepressant effects.





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### References

- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapastinel Wikipedia [en.wikipedia.org]
- 3. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]
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